molecular formula C46H79N17O11 B118788 H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH CAS No. 150626-45-2

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH

Cat. No. B118788
CAS RN: 150626-45-2
M. Wt: 1046.2 g/mol
InChI Key: HGHQRZCKRRPIKT-DVFLVHSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH” is a peptide sequence. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . The sequence represents the order of the amino acids in the peptide, from the N-terminus (start) to the C-terminus (end). Each three-letter abbreviation represents an amino acid: Phe is Phenylalanine, Ala is Alanine, Arg is Arginine, Lys is Lysine, Gly is Glycine, Leu is Leucine, and Gln is Glutamine .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has unique properties that can influence the overall structure of the peptide . The exact molecular structure of this peptide would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy, which is beyond my capabilities.


Chemical Reactions Analysis

Peptides, including this one, can participate in various chemical reactions. Most commonly, these involve the formation or breaking of peptide bonds, or reactions involving the side chains of the amino acids. The exact reactions this peptide can undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence. For example, the peptide’s charge at a given pH, its hydrophobicity, and its isoelectric point can all be predicted based on the properties of its constituent amino acids . The exact properties of this peptide would require more detailed analysis.

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHQRZCKRRPIKT-DVFLVHSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H79N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH

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